Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate
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Overview
Description
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate is an organic compound with the molecular formula C13H10O6 and a molecular weight of 262.22 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with dimethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
- 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene
- Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
Uniqueness
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate is unique due to its specific structural features and the presence of two ester groups, which contribute to its distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C13H10O6 |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
dimethyl 4-oxochromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H10O6/c1-17-12(15)7-3-4-10-8(5-7)9(14)6-11(19-10)13(16)18-2/h3-6H,1-2H3 |
InChI Key |
MVRMAFUNMGCUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC |
Origin of Product |
United States |
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